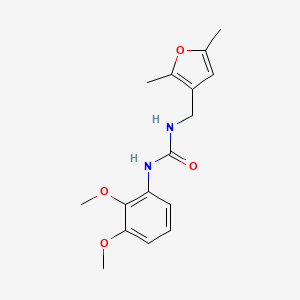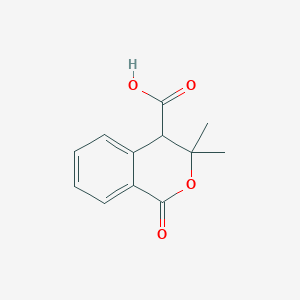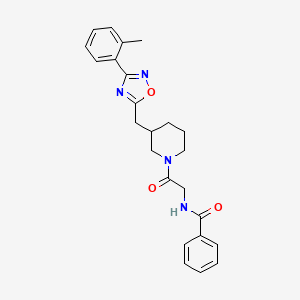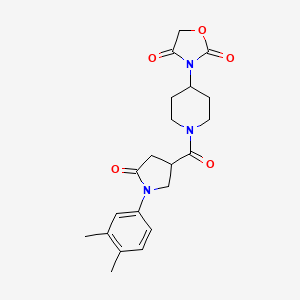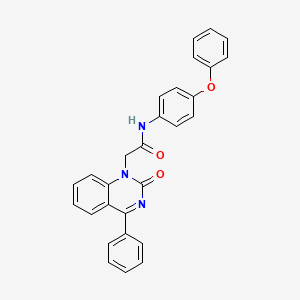
2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide, also known as OPAA, is a synthetic compound that has been widely studied for its potential therapeutic properties. OPAA belongs to the class of quinazoline derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Compounds related to 2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide have been extensively studied for their analgesic and anti-inflammatory activities. For instance, Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and evaluated them for these activities, finding that certain derivatives exhibited potent analgesic and anti-inflammatory effects, comparable to standard drugs like diclofenac sodium (Alagarsamy et al., 2015). Similarly, Gopa et al. (2001) assessed the analgesic and anti-inflammatory activities of 2-phenyl quinazoline derivatives, noting significant activity in some derivatives (Gopa et al., 2001).
Antibacterial Properties
Another research area involves the antibacterial properties of quinazolinone derivatives. Zurenko et al. (1996) discussed the in vitro activities of novel oxazolidinone antibacterial agents, highlighting their effectiveness against a variety of bacterial clinical isolates (Zurenko et al., 1996).
Structural Studies and Synthesis
Structural and synthetic studies of quinazolinone derivatives are also crucial. For instance, Kido et al. (1994) analyzed the structure of OPC-21268, a compound structurally similar to this compound, emphasizing its extended conformation and the intermolecular hydrogen bonding stabilizing its structure (Kido et al., 1994).
Pharmacological Activities
Rajveer et al. (2010) focused on the synthesis of bromo-oxo quinazoline derivatives to evaluate their pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).
Antimicrobial Activities
Patel and Shaikh (2011) synthesized new quinazolinone analogs and evaluated their antimicrobial activities, highlighting the potential of these compounds in combating various bacterial strains (Patel & Shaikh, 2011).
Propiedades
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3/c32-26(29-21-15-17-23(18-16-21)34-22-11-5-2-6-12-22)19-31-25-14-8-7-13-24(25)27(30-28(31)33)20-9-3-1-4-10-20/h1-18H,19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMLOTCDVHBZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


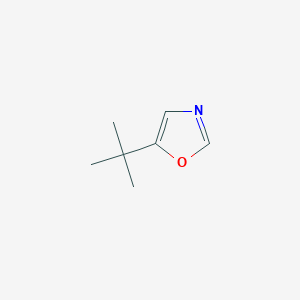

![5-(Cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2680456.png)
![5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2680457.png)
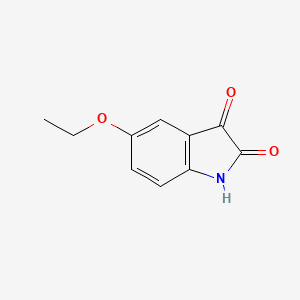
![2-Methoxy-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]ethanone](/img/structure/B2680459.png)
![Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2680462.png)
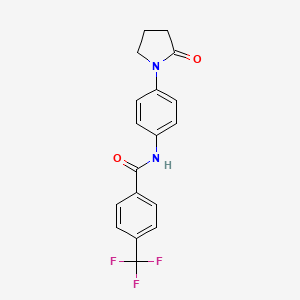
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680464.png)
